4,6-diamino-1-ethyl-S-triazine-2-thione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N5S |
|---|---|
Molecular Weight |
171.23 g/mol |
IUPAC Name |
4,6-diamino-1-ethyl-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C5H9N5S/c1-2-10-4(7)8-3(6)9-5(10)11/h2H2,1H3,(H4,6,7,8,9,11) |
InChI Key |
GYDHBTKQGSREOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=NC1=S)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4,6 Diamino 1 Ethyl S Triazine 2 Thione and Analogues
Direct Synthesis of 4,6-Diamino-S-triazine-2-thione Derivatives
Direct synthesis routes aim to construct the 4,6-diamino-S-triazine-2-thione core in a limited number of steps from acyclic precursors. These methods are often favored for their efficiency and atom economy.
Condensation Reactions Involving Thiosemicarbazide and Related Reagents
One of the foundational methods for the synthesis of aminotriazine (B8590112) thiones involves the condensation of dicyandiamide with thiourea derivatives. For instance, the reaction of dicyandiamide or aryldicyandiamides with thiourea or N-arylthioureas in the presence of concentrated hydrochloric acid has been shown to yield hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones researchgate.net. This reaction proceeds through the formation of an amidinothiourea intermediate, which then undergoes cyclization with the elimination of ammonia (B1221849) to form the triazine ring. While this method primarily yields N1-aryl substituted derivatives, it establishes a precedent for the use of thiourea-based reagents in constructing the desired triazine-thione scaffold.
The general mechanism involves the acid-catalyzed addition of thiourea to one of the nitrile groups of dicyandiamide, followed by an intramolecular cyclization. The exocyclic imino groups can subsequently tautomerize to the more stable amino forms.
Table 1: Examples of Condensation Reactions for Triazine-thione Synthesis
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| Dicyandiamide | Thiourea | Conc. HCl | Hexahydro-4,6-diimino-1,3,5-triazine-2-thione | researchgate.net |
| Aryldicyandiamide | N-Arylthiourea | Conc. HCl | Hexahydro-4,6-diimino-1-aryl-1,3,5-triazine-2-thiones | researchgate.net |
Cyclocondensation Approaches for Triazine Ring Formation
Cyclocondensation reactions provide a versatile route to the s-triazine core. Biguanide and its derivatives are key starting materials in these approaches. The reaction of biguanides with esters can lead to the formation of 2-amino-4,6-disubstituted-1,3,5-triazines nih.govsite123.me. To obtain the desired thione functionality at the 2-position, a thiocarbonyl-containing condensing partner is required.
A plausible, though less directly documented, approach involves the cyclocondensation of a biguanide with an isothiocyanate. This type of reaction is known to produce triazine derivatives, and the use of an appropriate isothiocyanate could directly install the thione functionality. For example, reaction of an unsubstituted biguanide with an isothiocyanate could theoretically lead to a 4,6-diamino-s-triazine-2-thione derivative. The regiochemistry of such cyclizations would be a critical factor to control.
Multi-Component Reaction Strategies for Substituted Triazines
Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single synthetic operation. One-pot syntheses of functionalized 1,3,5-triazine-2-thiones have been reported. For instance, a one-pot reaction involving ammonium (B1175870) thiocyanate (B1210189), acid chlorides, and 2-aminopyridines has been described for the synthesis of pyrido[1,2-a] researchgate.netnih.govnih.govtriazine-2-thiones tandfonline.com. While this specific example leads to a fused ring system, the underlying principle of combining multiple components to rapidly assemble the triazine-thione core is applicable.
A hypothetical multi-component strategy for 4,6-diamino-s-triazine-2-thione could involve the reaction of a guanidine salt, a source of the thiocarbonyl group (like carbon disulfide or a thiourea equivalent), and a source of the two amino groups. However, specific literature examples for the direct synthesis of the target molecule via an MCR are scarce.
Functional Group Interconversions Leading to the Thione Moiety
An alternative to direct synthesis is the modification of a pre-formed 4,6-diamino-s-triazine ring. This typically involves the conversion of a group at the 2-position, such as a hydroxyl or a chloro group, into a thione.
A common precursor for substituted s-triazines is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). Sequential nucleophilic substitution of the chlorine atoms allows for the introduction of various functional groups. A 2-chloro-4,6-diamino-s-triazine can be synthesized by reacting cyanuric chloride with two equivalents of ammonia mdpi.com. The remaining chlorine atom can then be substituted with a sulfur nucleophile, such as sodium hydrosulfide, to introduce the thione functionality.
Another viable method is the thionation of a 2-hydroxy-4,6-diamino-s-triazine (ammelide) precursor. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and efficient reagent for the conversion of carbonyl groups to thiocarbonyls nih.govorganic-chemistry.orgnih.gov. The reaction of ammelide with Lawesson's reagent would be expected to yield the desired 4,6-diamino-s-triazine-2-thione. The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then collapses to form the thiocarbonyl and a stable phosphorus-oxygen double bond organic-chemistry.org.
Table 2: Thionation of 2-Hydroxy-4,6-diamino-s-triazine
| Starting Material | Reagent | General Conditions | Product | Reference for Reagent |
|---|---|---|---|---|
| 2-Hydroxy-4,6-diamino-s-triazine | Lawesson's Reagent | Anhydrous solvent (e.g., toluene, THF), elevated temperature | 4,6-Diamino-s-triazine-2-thione | nih.govorganic-chemistry.orgnih.gov |
Derivatization and Modification of Precursor Triazines
Once the 4,6-diamino-s-triazine-2-thione core is obtained, further modifications can be carried out, such as the introduction of an ethyl group at the N1 position.
N1-Alkylation and Acylation Reactions
The alkylation of 4,6-diamino-s-triazine-2-thione presents a challenge in terms of regioselectivity. The molecule possesses multiple nucleophilic nitrogen atoms (N1, N3, and the exocyclic amino groups) as well as the sulfur atom of the thione group, which can exist in tautomeric equilibrium with the thiol form. Alkylation can potentially occur on any of these sites.
The reaction of S-protected 1,2,4-triazoles with alkylating agents has been shown to result in alkylation at the N1 and N2 positions, with N2 alkylation often being favored researchgate.net. This suggests that direct alkylation of 4,6-diamino-s-triazine-2-thione with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base could lead to a mixture of N- and S-alkylated products.
To achieve selective N1-ethylation, several strategies could be employed:
Use of specific reaction conditions: The choice of solvent, base, and temperature can influence the regioselectivity of the alkylation.
Protecting groups: The exocyclic amino groups and the sulfur atom could be protected to direct the alkylation to the desired N1 position.
Stepwise synthesis: An alternative approach would be to start with an N-ethylated precursor, such as N-ethylguanidine, and then construct the triazine ring around it.
Table 3: Potential Alkylation Sites of 4,6-Diamino-s-triazine-2-thione
| Site | Product Type | Notes |
|---|---|---|
| N1 | N1-alkylated thione | Desired product |
| N3 | N3-alkylated thione | Isomeric product |
| S | S-alkylated thiol | Product of S-alkylation |
| Exocyclic Amino N | N-alkylated amino group | Generally less favorable under neutral or basic conditions |
Introduction of Amino and Thione Groups on the Triazine Core
The construction of the substituted s-triazine core, such as that in 4,6-diamino-1-ethyl-S-triazine-2-thione, typically begins with a precursor molecule, most commonly 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This precursor is highly susceptible to sequential nucleophilic substitution reactions, which allows for the controlled introduction of various functional groups. wikipedia.orgmdpi.com The reactivity of the chlorine atoms on the triazine ring is temperature-dependent, enabling a step-wise substitution. The first substitution can be carried out at low temperatures (0–5 °C), the second at room temperature, and the third often requires heating. nih.gov
The introduction of amino groups is achieved by reacting cyanuric chloride with the corresponding amine. For the target molecule, this would involve reactions with ammonia or a primary amine to install the two amino substituents. A general and efficient method for creating 2,4-diamino-1,3,5-triazines involves the reaction of cyanoguanidine with various nitriles. chim.it Another approach is the copper-catalyzed reaction of 1,1-dibromoalkenes with biguanides, which yields substituted 2,4-diamino-1,3,5-triazines under mild conditions. organic-chemistry.org
The introduction of the thione group can be accomplished through various methods. One common pathway involves the reaction of a chlorotriazine intermediate with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea. In analogous reactions where H₂S is scavenged by triazines, a nitrogen atom in the ring is substituted by a sulfur atom in an Sₙ2 reaction, leading to the formation of a thiadiazine. researchgate.net This highlights the potential for ring transformation or direct substitution to introduce a sulfur atom.
The synthesis of N′-phenyl-4,6-bis(arylamino)-1,3,5-triazine-2-carbohydrazides demonstrates a related synthetic strategy where arylbiguanide hydrochloride salts are used as precursors. nih.gov These are reacted with dimethyloxalate to form methyl 4-amino-6-(arylamino)-1,3,5-triazine-2-carboxylates, showcasing a method for building a substituted triazine core from non-cyclic precursors. nih.gov
Mechanistic Elucidation of Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing the synthesis of complex triazine derivatives. This involves identifying key intermediates and transition states, as well as the influence of reaction conditions.
The formation of the 1,3,5-triazine (B166579) ring itself is often proposed to occur via the cyclotrimerization of nitriles or imines. chim.itnih.gov In the formation of hexahydrotriazines from formaldehyde and monoethanolamine, an initial condensation reaction forms an unstable imine (formaldimine). nih.govresearchgate.net Three of these imine molecules then undergo cyclic trimerization. Computational studies suggest this process involves overcoming a relatively low energy barrier to form a stable open-chain intermediate, which then must surmount a more significant energy barrier to cyclize into the final triazine ring. nih.gov
For the reaction between amidines and 1,2,3-triazines to form 1,3,5-triazines, the mechanism is proposed to be a stepwise addition/N₂ elimination/cyclization pathway. acs.org The rate-determining step is the initial nucleophilic attack of the electron-rich amidine nitrogen on an electron-deficient carbon of the triazine. acs.org This is supported by kinetic isotope effect (KIE) studies and the strong influence of substituents on the reaction rate, which indicates a positive charge accumulation on the amidine in the transition state. acs.org A concerted or stepwise Diels-Alder reaction followed by a retro Diels-Alder reaction is considered an alternative but less likely pathway for this specific transformation. acs.orgresearchgate.net
When H₂S reacts with 1,3,5-tris(2-hydroxyethyl)-hexahydro-s-triazine (MEA-triazine), the proposed mechanism involves the protonation of a nitrogen atom on the triazine ring. acs.orgaau.dk This is followed by a nucleophilic attack from the HS⁻ anion on an adjacent carbon, leading to the opening of the ring. acs.org Subsequent intramolecular attack by the sulfur atom results in the expulsion of an amine leaving group and the formation of a thiadiazine, a key intermediate where a nitrogen atom has been replaced by sulfur. researchgate.net
| Reaction Type | Proposed Intermediate(s) | Key Characteristics | Source |
|---|---|---|---|
| Hexahydrotriazine Formation | Formaldimine, Open-chain trimer | Unstable imine cyclizes via an open-chain intermediate. | nih.gov |
| Amidine + 1,2,3-Triazine | Zwitterionic addition product | Forms during the rate-determining nucleophilic attack. | acs.org |
| H₂S + MEA-Triazine | Protonated Triazine, Ring-opened species | Protonation activates the ring for nucleophilic attack and opening. | acs.orgaau.dk |
| Nitrile Cyclotrimerization | Nitrilium salt | Forms from a nitrile and triflic anhydride/acid before reacting with more nitrile. | acs.org |
Catalysts and solvents play a pivotal role in directing the outcome of triazine synthesis, influencing both reaction rates and selectivity.
In amide-forming reactions using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), the choice of solvent and the basicity of catalysts and reactants significantly affect the yield. nih.gov In an aprotic solvent like dichloromethane, a strongly basic catalyst leads to higher yields of amides compared to weakly basic catalysts. nih.gov Conversely, in protic solvents such as methanol, weakly basic catalysts tend to provide better yields. This is because strongly basic catalysts in protic solvents can react with the CDMT, leading to undesirable byproducts. nih.gov
Solvent choice is also critical in mechanistic studies. For instance, when probing the reaction between triazine and H₂S, aprotic solvents like acetonitrile are favored for observing reaction intermediates via mass spectrometry. nih.gov Protic solvents such as methanol can obscure these intermediates through hydrogen bond interactions. nih.gov The pH of the solution, a key aspect of the solvent environment, can lead to completely different reaction pathways. In slightly acidic to neutral conditions (pH 5.58 to 7.73), the major product is thiadiazine. However, under more basic conditions (pH 8.45 to 9.43), the triazine may undergo hydrolysis, leading to different products entirely. nih.gov
Base-catalyzed reactions can proceed under mild conditions without the need for transition metals. researchgate.net For example, a base-mediated synthesis of unsymmetrical 1,3,5-triazin-2-amines uses cesium carbonate as the base with readily available starting materials. organic-chemistry.org The cyclotrimerization of aromatic nitriles to form the triazine core can be performed under solvent-free conditions using yttrium salts as a catalyst, which represents a greener and more efficient methodology compared to harsher traditional methods. chim.it
| Reaction | Solvent Type | Catalyst/Condition | Observed Effect | Source |
|---|---|---|---|---|
| Amide formation with CDMT | Aprotic (Dichloromethane) | Strongly basic catalyst | Higher reaction yield. | nih.gov |
| Amide formation with CDMT | Protic (Methanol) | Weakly basic catalyst | Better yields, avoids byproduct formation. | nih.gov |
| Triazine + H₂S | Aprotic (Acetonitrile) | - | Favorable for observing reaction intermediates. | nih.gov |
| Triazine + H₂S | - | pH 5.58 - 7.73 | Thiadiazine is the major product. | nih.gov |
| Triazine + H₂S | - | pH 8.45 - 9.43 | Promotes hydrolysis of the triazine ring. | nih.gov |
| Nitrile Cyclotrimerization | Solvent-free | Yttrium salts | Milder reaction conditions, clean and economical. | chim.it |
Spectroscopic Characterization and Structural Elucidation of 4,6 Diamino 1 Ethyl S Triazine 2 Thione
Vibrational Spectroscopic Analysis
Infrared (IR) Absorption Spectroscopy
Specific IR absorption data for 4,6-diamino-1-ethyl-S-triazine-2-thione is not available. A general analysis would predict characteristic bands for N-H stretching of the amino groups, C-H stretching of the ethyl group, C=N and C-N stretching of the triazine ring, and the C=S stretching of the thione group. However, without experimental data, a detailed assignment of vibrational modes is not possible.
Raman Scattering Spectroscopy
Specific Raman scattering data for this compound is not available. A Raman spectrum would be expected to show complementary information to the IR spectrum, with strong bands likely corresponding to the symmetric vibrations of the triazine ring and the C=S bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
Specific ¹H NMR chemical shift data for this compound is not available. A predicted spectrum would show signals for the protons of the ethyl group (a triplet and a quartet) and signals for the protons of the amino groups. The exact chemical shifts would depend on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
Specific ¹³C NMR chemical shift data for this compound is not available. The spectrum would be expected to show signals for the two carbons of the ethyl group and the three distinct carbons of the triazine ring, including the carbon of the thione group which would appear at a characteristic downfield shift.
Advanced NMR Techniques for Structural Confirmation
There is no information available in the searched literature regarding the use of advanced NMR techniques such as COSY, HSQC, or HMBC for the structural confirmation of this compound.
Mass Spectrometric Identification and Fragmentation Patterns
While specific, experimentally-derived mass spectra for this compound are not extensively detailed in the available literature, the fragmentation pattern can be predicted based on the established principles of mass spectrometry and the analysis of related s-triazine structures and other amino-heterocyclic compounds.
Upon ionization, typically via electrospray (ESI) or atmospheric pressure chemical ionization (APCI), the protonated molecule [M+H]⁺ would be expected as the parent ion. The subsequent fragmentation in MS/MS analysis would likely proceed through several key pathways driven by the compound's functional groups: the ethyl group, the amino substituents, and the triazine-thione core.
Plausible Fragmentation Pathways:
Loss of the Ethyl Group: A primary fragmentation event would likely involve the cleavage of the N-ethyl bond. This could occur through the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) via a retro-ene rearrangement or the loss of an ethyl radical (•C₂H₅, 29 Da), leading to a significant fragment ion.
Cleavage of the Triazine Ring: The s-triazine ring itself can undergo characteristic cleavage. Common fragmentation patterns for triazines involve the sequential loss of neutral molecules like ammonia (B1221849) (NH₃), cyanamide (B42294) (CH₂N₂), or hydrogen cyanide (HCN) from the ring structure.
Loss of Amino Groups: Fragmentation involving the exocyclic amino groups is also anticipated. This can occur through the loss of ammonia ([M+H - NH₃]⁺) or related fragments.
Thione Group Fragmentation: The thiocarbonyl (C=S) group can influence fragmentation, potentially leading to the loss of a sulfur atom (S) or a thiocyanate (B1210189) radical (•SCN).
A proposed fragmentation scheme would likely show initial cleavages at the N-ethyl bond, followed by complex ring-opening and fragmentation pathways characteristic of the aminotriazine (B8590112) core. The relative abundance of fragment ions would depend on the ionization technique and collision energy used.
Electronic Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The electronic absorption spectrum of this compound is determined by the chromophoric system comprising the s-triazine ring conjugated with two amino groups and a thiocarbonyl group. This extended π-system is expected to give rise to characteristic absorptions in the ultraviolet (UV) region.
The spectrum would likely be dominated by intense π → π* transitions associated with the heterocyclic aromatic ring system. The presence of the amino groups as powerful auxochromes would cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to the unsubstituted s-triazine core.
Additionally, the thiocarbonyl group (C=S) introduces the possibility of n → π* transitions. These transitions, involving the promotion of a non-bonding electron from the sulfur atom to an anti-bonding π* orbital, are typically weaker in intensity than π → π* transitions and occur at longer wavelengths, potentially extending into the near-UV region. The exact position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the solvent polarity. In general, polar solvents can lead to shifts in the absorption maxima due to differential stabilization of the ground and excited states.
Solid-State Structural Determination
Single-Crystal X-ray Diffraction (SC-XRD) Studies
While a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed literature, a comprehensive understanding of its likely solid-state structure can be inferred from high-quality crystallographic data of closely related parent compounds, such as 2,4,6-triamino-1,3,5-triazine (melamine).
The parent molecule, melamine (B1676169), crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net It is highly probable that this compound would also crystallize in a common, centrosymmetric space group such as P2₁/c (monoclinic) or P-1 (triclinic). mdpi.com
The introduction of an ethyl group at the N1 position and the replacement of an amino group with a thione at the C2 position would significantly alter the unit cell parameters compared to melamine. The bulkier ethyl group and the different intermolecular interactions introduced by the thiocarbonyl group (e.g., N-H···S hydrogen bonds instead of N-H···N) would lead to changes in the unit cell dimensions (a, b, c) and the angle β. The cell volume would be expected to increase to accommodate the larger substituent.
Table 1: Crystallographic Data for the Analogous Compound 2,4,6-triamino-1,3,5-triazine (Melamine)
| Parameter | Value researchgate.net |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.29 |
| b (Å) | 7.48 |
| c (Å) | 10.33 |
| α (°) | 90 |
| β (°) | 108.52 |
| γ (°) | 90 |
| Volume (ų) | 534 |
In the solid state, the this compound molecule is expected to exist predominantly in the thione tautomeric form. This is consistent with studies of other heterocyclic thiones, where the thione form is generally more stable in the condensed phase. jocpr.com Spectroscopic evidence from related compounds confirms that the thione/thiol equilibrium heavily favors the thione form, with the absence of characteristic S-H vibrational bands in solid-state IR spectra providing strong support for this assignment. ekb.eg
The s-triazine ring is expected to be nearly planar. The N-ethyl group would likely be oriented to minimize steric hindrance with the adjacent amino group. The planarity of the molecule would be conducive to the formation of extensive intermolecular hydrogen bonding networks within the crystal lattice. The primary interactions would be N-H···S and N-H···N hydrogen bonds, which would play a crucial role in stabilizing the crystal packing. The amino groups would act as hydrogen bond donors, while the thione sulfur atom and the ring nitrogen atoms would act as acceptors.
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
Detailed information regarding the specific hydrogen bonding and π-π stacking interactions for this compound is not available in the current body of scientific literature.
Quantitative Analysis of Crystal Packing (e.g., Hirshfeld Surface Analysis)
A quantitative analysis of the crystal packing for this compound, including Hirshfeld surface analysis, has not been reported in published research.
Computational and Theoretical Investigations of 4,6 Diamino 1 Ethyl S Triazine 2 Thione
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering a powerful lens through which to examine molecular systems. For 4,6-diamino-1-ethyl-S-triazine-2-thione, these methods are instrumental in elucidating its electronic structure and predicting its spectroscopic behavior.
Density Functional Theory (DFT) is a cornerstone of computational chemistry, utilized to determine the electronic structure and equilibrium geometry of molecules. mdpi.comresearchgate.net This method is favored for its balance of accuracy and computational efficiency. acs.org In the study of this compound, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
The process begins with an initial guess of the molecular structure, which is then iteratively refined to find the lowest energy conformation on the potential energy surface. The optimized geometry corresponds to the most stable arrangement of the atoms in the molecule. For instance, DFT calculations can reveal the planarity of the triazine ring and the orientation of the ethyl and amino substituents. rsc.org
Illustrative optimized geometric parameters for a molecule similar to this compound, calculated using a B3LYP functional and a 6-311++G(d,p) basis set, are presented in the interactive table below.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | ||
|---|---|---|---|---|---|
| C-N (ring) | 1.33 | N-C-N (ring) | 125.0 | C-N-C-N (ring) | 0.0 |
| C-S | 1.68 | C-S-C | - | N-C-S-C | 180.0 |
| C-NH2 | 1.36 | H-N-H | 118.0 | H-N-C-N | 0.0 |
| N-C2H5 | 1.47 | C-N-C | 120.0 | C-C-N-C | 60.0 |
To investigate the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. researchgate.net This method is an extension of DFT that allows for the calculation of excited state properties, such as electronic transition energies and oscillator strengths. These calculations are essential for interpreting experimental UV-Vis spectra.
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and identify the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions. The results of these calculations can be influenced by the choice of solvent, which can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net
Analysis of Electronic Properties
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. For this compound, several analytical tools are used to map out its electronic landscape.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, prone to nucleophilic attack. Green represents neutral potential.
For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the amino groups and the sulfur atom, indicating these as likely sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino groups would exhibit positive potential.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of the HOMO and LUMO and their energy gap (ΔE = ELUMO - EHOMO) are critical in determining the chemical reactivity, kinetic stability, and electronic transport properties of a molecule. acs.org
A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. The spatial distribution of the HOMO and LUMO indicates the regions of the molecule that are most likely to donate or accept electrons, respectively. For this compound, the HOMO is expected to be localized on the electron-rich amino groups and the sulfur atom, while the LUMO may be distributed over the triazine ring.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. mdpi.com It transforms the calculated wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of lone pairs and bonds. NBO analysis can quantify charge transfer between orbitals, which is a measure of hyperconjugative interactions and delocalization.
For this compound, NBO analysis can reveal the extent of electron delocalization from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of the triazine ring. These interactions contribute to the stability of the molecule. The analysis provides stabilization energies (E(2)) for these donor-acceptor interactions, with higher values indicating stronger interactions.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP(N) on NH2 | π(C-N) in ring | 25.5 |
| LP(S) | π(C-N) in ring | 15.2 |
| σ(C-H) on ethyl | σ*(N-C) | 2.1 |
Dipole Moment and Polarizability Calculations
Computational chemistry provides powerful tools for investigating the electronic properties of molecules like this compound. The dipole moment (μ) and polarizability (α) are fundamental electronic properties that determine how a molecule interacts with electric fields and are crucial for understanding its intermolecular interactions and potential applications in areas like nonlinear optics.
These properties are typically calculated using quantum chemical methods, particularly Density Functional Theory (DFT). The dipole moment, a measure of the asymmetry of the molecule's charge distribution, is calculated from the optimized molecular geometry. For triazine derivatives, the magnitude and direction of the dipole moment are influenced by the arrangement of substituent groups on the triazine ring. The presence of electron-donating amino groups and an electron-withdrawing thione group, along with the ethyl substituent, results in a significant net dipole moment.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Theoretical calculations provide the components of the polarizability tensor (αxx, αyy, αzz, etc.), from which the average polarizability (<α>) can be determined. Studies on similar heterocyclic compounds show that methods like B3LYP with a suitable basis set, such as 6-311++G(d,p), can provide reliable predictions of these properties. The high polarizability values in such molecules are often linked to their potential bioactivity and nonlinear optical characteristics.
Interactive Table: Calculated Electric Moments of this compound
| Parameter | Component | Calculated Value (a.u.) | Calculated Value (esu) |
| Dipole Moment (μ) | μx | -1.85 | - |
| μy | 2.50 | - | |
| μz | 0.00 | - | |
| μ_total | 3.11 D | - | |
| Polarizability (α) | αxx | 120.5 | 17.86 x 10⁻²⁴ |
| αyy | 105.2 | 15.59 x 10⁻²⁴ | |
| αzz | 55.8 | 8.27 x 10⁻²⁴ | |
| <α> | 93.83 | 13.91 x 10⁻²⁴ |
Note: These values are illustrative and based on typical results for similar triazine derivatives calculated via DFT methods.
Hyperpolarizability for Nonlinear Optical Properties
Molecules with large hyperpolarizability values are of significant interest for applications in nonlinear optics (NLO), which are crucial for technologies like optical data storage and telecommunications. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Computational methods, especially DFT, are extensively used to predict the NLO properties of organic molecules.
For D-π-A (donor-π-acceptor) systems, the charge transfer between electron-donating and electron-accepting groups through a π-conjugated system is key to a large NLO response. In this compound, the amino groups act as electron donors and the thione group, along with the triazine ring, acts as an acceptor system. This intramolecular charge transfer contributes significantly to a large first-order hyperpolarizability.
Calculations typically provide all 10 components of the β tensor, from which the total (or static) first hyperpolarizability (β_tot) is determined. Studies often compare the calculated hyperpolarizability of a new compound to that of a standard NLO material like urea to assess its potential. The results for similar triazine derivatives suggest that they can possess hyperpolarizability values many times greater than that of urea, indicating their promise as NLO materials.
Interactive Table: Calculated First-Order Hyperpolarizability of this compound
| Component | Value (a.u.) | Component | Value (a.u.) |
| βxxx | -350.2 | βxyy | -45.8 |
| βxxy | 120.5 | βyyy | 510.7 |
| βxxz | 0.0 | βyzz | 0.0 |
| βxyy | 88.4 | βzzz | 0.0 |
| βxyz | 0.0 | βxzz | 0.0 |
| β_total | 685.5 x 10⁻³¹ esu |
Note: These values are illustrative and based on typical results for similar triazine derivatives calculated via DFT methods. The conversion factor from a.u. to esu for β is 8.6393 x 10⁻³³ esu.
Simulation of Spectroscopic Data
Computational Prediction of Vibrational Spectra (IR, Raman)
Theoretical calculations of vibrational spectra (Infrared and Raman) are invaluable for molecular structure elucidation and the assignment of experimental spectral bands. DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven effective in accurately predicting the vibrational frequencies of organic molecules.
For this compound, a frequency calculation on the optimized geometry yields a set of vibrational modes, their corresponding frequencies (wavenumbers), and their IR and Raman intensities. Due to the harmonic approximation used in these calculations, the computed wavenumbers are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as N-H stretching, C=S stretching, triazine ring vibrations, and deformations of the ethyl group. This detailed assignment is crucial for interpreting the experimental IR and Raman spectra of the compound.
Interactive Table: Predicted Vibrational Frequencies and Assignments for this compound
| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (PED) |
| 3450 | High | Medium | N-H asymmetric stretching |
| 3380 | High | Medium | N-H symmetric stretching |
| 2975 | Medium | High | C-H asymmetric stretching (ethyl) |
| 2930 | Medium | High | C-H symmetric stretching (ethyl) |
| 1640 | High | Medium | NH₂ scissoring |
| 1580 | High | High | Triazine ring stretching |
| 1450 | Medium | Medium | CH₂ scissoring (ethyl) |
| 1250 | High | Low | C=S stretching |
| 810 | High | Low | Triazine ring breathing |
Note: These assignments are illustrative and based on characteristic vibrational modes for s-triazine and related functional groups.
Computational Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and confirm structural assignments. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived.
The calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(2d,p)) on the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the shielding value of a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. Solvent effects can also be included in these calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. The predicted ¹H and ¹³C chemical shifts for this compound would identify the distinct magnetic environments of the protons and carbons in the ethyl group, the amino groups, and the triazine ring.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |
| NH₂ | 6.5 - 7.5 | C=S | ~180 |
| CH₂ (ethyl) | ~4.1 | C-NH₂ | ~165 |
| CH₃ (ethyl) | ~1.3 | C-N(ethyl) | ~163 |
| CH₂ (ethyl) | ~45 | ||
| CH₃ (ethyl) | ~15 |
Note: These chemical shift ranges are illustrative, referenced to TMS, and based on typical values for similar chemical environments.
Computational Prediction of UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption spectra (UV-Vis) of molecules. It provides information about the electronic transitions between molecular orbitals, including their energies (which correspond to absorption wavelengths, λ_max) and their intensities (oscillator strengths, f).
For a molecule like this compound, TD-DFT calculations, often performed with functionals like CAM-B3LYP or B3LYP, can predict the key absorption bands. The calculations reveal the nature of the electronic transitions, which are typically π → π* and n → π* transitions for this type of molecule. The analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the charge transfer characteristics of these transitions. The inclusion of solvent effects via the PCM is often crucial for achieving good agreement with experimental spectra measured in solution.
Interactive Table: Predicted UV-Vis Absorption Data for this compound (in Methanol)
| λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| 295 | 0.45 | HOMO -> LUMO | π -> π |
| 250 | 0.21 | HOMO-1 -> LUMO | π -> π |
| 220 | 0.15 | HOMO -> LUMO+1 | n -> π* |
Note: These values are illustrative and based on TD-DFT calculations for similar aminotriazine (B8590112) systems.
Molecular Dynamics (MD) Simulations in Relevant Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides detailed insight into the dynamic behavior, stability, and interactions of molecules in complex environments, such as in solution or bound to a biological target.
For this compound, MD simulations could be employed to investigate its behavior in various relevant systems. For instance, if the molecule is being studied as a potential drug candidate, MD simulations can be used to model its interaction with a target protein. These simulations can reveal the stability of the protein-ligand complex, identify key interacting amino acid residues, and calculate binding free energies. Key parameters analyzed in such simulations include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule and its complex over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule or protein.
Radius of Gyration (Rg): To evaluate the compactness of the system.
Solvent Accessible Surface Area (SASA): To understand the exposure of the molecule to the solvent.
Alternatively, MD simulations can be used to study the adsorption and orientation of triazine derivatives on surfaces, which is relevant for applications in materials science, such as corrosion inhibition. In these simulations, the interaction energy between the molecule and the surface is a key calculated parameter.
Computational Exploration of Tautomeric Equilibria and Stability
Theoretical studies on 1,3,5-triazine (B166579) derivatives have provided valuable data on the stability and acidity of their various tautomeric forms. While direct computational studies on this compound are not extensively documented, analogies can be drawn from related structures. For instance, computational investigations into a similarly substituted 1,3,5-triazine revealed the existence of three predominant tautomers. nih.gov The stability of these forms was assessed, and equilibrium constants in the aqueous phase were calculated, suggesting that the biological activity could be related to these tautomeric equilibria. nih.gov
In the case of heterocyclic compounds containing a thione group, such as this compound, thione-thiol tautomerism is a key consideration. Density Functional Theory (DFT) calculations performed on analogous 1,2,4-triazole-3-thione systems have shown that the thione tautomer is energetically more stable than the thiol form. mdpi.com These findings are consistent in both the gas phase and in solution, indicating a clear preference for the thione structure. mdpi.com Such computational approaches are instrumental in predicting the predominant tautomeric form, which is essential for understanding the molecule's chemical properties and interactions.
The energetic difference between the thione and thiol tautomers in these related compounds can be significant. For example, in the studied 1,2,4-triazole-3-thione derivatives, the thione form was found to be more stable by approximately 13.7 to 13.9 kcal/mol. mdpi.com This substantial energy gap suggests that the equilibrium lies heavily in favor of the thione tautomer under normal conditions.
| Tautomeric Form | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| Thione | 0.00 | DFT |
| Thiol | +13.8 | DFT |
Molecular Docking Methodologies in Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the binding affinity and the nature of the interactions. ijsdr.org This methodology is widely applied in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
The general workflow for molecular docking of a compound like this compound would involve several key steps. Initially, the three-dimensional structures of both the ligand (the triazine derivative) and the target protein are prepared. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). ijsdr.org Computational software, such as Molecular Operating Environment (MOE) or AutoDock, is then used to perform the docking simulation. fip.orgnih.gov These programs explore various possible binding poses of the ligand within the active site of the protein and score them based on a force field that estimates the binding energy. nih.gov
Studies on various s-triazine derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes like kinases and dihydrofolate reductase. researchgate.netmalariaworld.org For instance, molecular docking of novel pyrazolo[1,5-a] ijsdr.orgresearchgate.nettandfonline.comtriazine derivatives against cyclin-dependent kinase 2 (CDK2) revealed specific binding modes within the roscovitine binding site. researchgate.net Similarly, docking studies of other triazine derivatives against targets like epidermal growth factor receptor (EGFR) have identified key interactions with amino acid residues in the active site. fip.org
The results of a docking study are typically analyzed to identify the most stable binding pose, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then examined in detail. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. mdpi.com
| Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -8.2 | Lys7, Glu91, Leu134 | Hydrogen Bond, Hydrophobic |
| Reference Inhibitor | -9.5 | Lys7, Asp145, Phe146 | Hydrogen Bond, Pi-Pi Stacking |
Advanced Applications in Chemical Systems and Materials Science
Corrosion Inhibition Mechanisms and Performance
The anticipated primary mechanism of corrosion inhibition by 4,6-diamino-1-ethyl-S-triazine-2-thione involves the adsorption of the molecule onto the metal surface. This forms a protective film that isolates the metal from the aggressive environment. The lone pairs of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the triazine ring, can interact with the vacant d-orbitals of metal atoms, leading to the formation of a stable adsorbed layer.
Adsorption Behavior on Metal Surfaces
The effectiveness of an organic inhibitor is largely dependent on its ability to adsorb onto the metal surface. This adsorption can be influenced by the nature of the metal, the corrosive medium, and the molecular structure of the inhibitor.
To understand the adsorption behavior of a corrosion inhibitor, its adsorption characteristics are often modeled using various isotherms. For many triazine derivatives, the Langmuir adsorption isotherm has been found to be a suitable model. This model presupposes the formation of a monolayer of the inhibitor on the metal surface.
The Langmuir isotherm is represented by the equation:
C/θ = 1/K_ads + C
where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorptive equilibrium constant. The linear relationship observed when plotting C/θ against C for analogous compounds suggests that the adsorption of these inhibitors on a metal surface follows the Langmuir model.
Table 1: Hypothetical Langmuir Adsorption Parameters for this compound on Mild Steel in 1 M HCl
(Note: This data is illustrative and based on typical values for similar triazine-based inhibitors.)
| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | C/θ |
| 0.0001 | 0.65 | 0.000154 |
| 0.0005 | 0.85 | 0.000588 |
| 0.001 | 0.92 | 0.001087 |
| 0.005 | 0.98 | 0.005102 |
The adsorptive equilibrium constant (K_ads) is related to the standard free energy of adsorption (ΔG°_ads), which provides insight into the nature of the adsorption (physisorption or chemisorption).
Electrochemical Characterization of Inhibitory Action
Electrochemical techniques are crucial for evaluating the performance of corrosion inhibitors and understanding their mechanism of action.
Potentiodynamic polarization studies are commonly used to determine the effect of an inhibitor on the anodic and cathodic reactions of a corrosion process. For inhibitors like triazine derivatives, it is often observed that they act as mixed-type inhibitors. This means they suppress both the anodic metal dissolution and the cathodic hydrogen evolution reactions.
The addition of the inhibitor to the corrosive solution typically leads to a decrease in the corrosion current density (i_corr) and a slight shift in the corrosion potential (E_corr). A small displacement in E_corr (less than 85 mV) is indicative of a mixed-type inhibitor.
Table 2: Illustrative Potentiodynamic Polarization Data for Mild Steel in the Presence of a Triazine-Thione Inhibitor
(Note: The following data is representative of studies on analogous compounds.)
| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Anodic Slope (βa, mV/dec) | Cathodic Slope (βc, mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 1200 | 75 | 125 | - |
| 1x10⁻⁴ | -495 | 150 | 70 | 115 | 87.5 |
| 5x10⁻⁴ | -505 | 60 | 68 | 110 | 95.0 |
| 1x10⁻³ | -510 | 36 | 65 | 108 | 97.0 |
Electrochemical Impedance Spectroscopy (EIS) Equivalent Circuit Analysis
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the inhibitor film and the corrosion process at the metal-electrolyte interface. The results are often analyzed by fitting the experimental data to an equivalent electrical circuit model.
A common equivalent circuit for an inhibited metal surface includes the solution resistance (R_s), the charge transfer resistance (R_ct), and a constant phase element (CPE) representing the double-layer capacitance (C_dl). An increase in the R_ct value and a decrease in the C_dl value upon the addition of the inhibitor indicate the formation of a protective film on the metal surface. The decrease in C_dl can be attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer.
Table 3: Representative EIS Parameters for Mild Steel with a Triazine-Based Inhibitor
(Note: This data is based on typical findings for similar compounds.)
| Inhibitor Concentration (M) | R_s (Ω cm²) | R_ct (Ω cm²) | CPE-T (Y₀, μS sⁿ/cm²) | n | Inhibition Efficiency (%) |
| Blank | 1.5 | 50 | 150 | 0.85 | - |
| 1x10⁻⁴ | 1.6 | 450 | 80 | 0.88 | 88.9 |
| 5x10⁻⁴ | 1.5 | 980 | 65 | 0.90 | 94.9 |
| 1x10⁻³ | 1.7 | 1500 | 50 | 0.92 | 96.7 |
Surface Analytical Techniques for Inhibitor Film Characterization
To confirm the formation of a protective film and to study its morphology and composition, various surface analytical techniques are employed. Scanning Electron Microscopy (SEM) can provide topographical information, showing a smoother surface for the inhibited metal compared to the pitted surface of the uninhibited metal.
Energy Dispersive X-ray Spectroscopy (EDX) can be used to determine the elemental composition of the surface, and the presence of nitrogen and sulfur peaks on the inhibited metal surface would confirm the adsorption of the inhibitor molecules. Atomic Force Microscopy (AFM) offers a three-dimensional profile of the surface, quantifying the reduction in surface roughness due to the protective film. X-ray Photoelectron Spectroscopy (XPS) can provide detailed information about the chemical state of the elements on the surface, helping to elucidate the nature of the chemical bonds between the inhibitor and the metal.
Catalytic Roles of 4,6-Diamino-S-triazine-2-thione Derivatives
The molecular architecture of 4,6-diamino-S-triazine-2-thione derivatives, featuring multiple nitrogen heteroatoms and a sulfur donor site, makes them highly suitable for use as ligands in coordination chemistry and catalysis.
Triazine-based molecules are attractive building blocks for designing ligands for metal-mediated catalytic processes. acs.orgsemanticscholar.org The presence of nitrogen atoms in the heterocyclic core, along with exocyclic amino and thione groups in 4,6-diamino-S-triazine-2-thione derivatives, provides multiple potential coordination sites for metal ions. These derivatives can act as bidentate or polydentate ligands, forming stable complexes with various transition metals. nih.govresearchgate.net The resulting metal complexes can function as catalysts in a range of organic transformations. For instance, related pyrimidine-2-thione and amino-s-triazine derivatives have been shown to form complexes with metals like palladium, platinum, ruthenium, and rhodium, which are known to be active in catalysis. nih.govresearchgate.net
| Ligand Type | Metal Ion | Resulting Complex Structure | Potential Catalytic Application |
|---|---|---|---|
| 4,6-diamino-pyrimidine-2-thione | Ruthenium(II), Rhodium(III), Palladium(II) | Mononuclear octahedral or square planar complexes nih.gov | Hydrogenation, cross-coupling reactions |
| 2-amino-4,6-dithio-1,3,5-triazine | Palladium(II), Platinum(II), Silver(I) | Bidentate chelate complexes researchgate.net | C-C and C-N bond formation reactions |
| Triazine-based PNP Pincer Ligands | Manganese, Iridium | Tridentate pincer complexes acs.org | Dehydrogenation and acceptorless dehydrogenative condensation acs.org |
The catalytic activity of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. researchgate.net In triazine-based ligands, these properties can be finely tuned.
Electronic Effects: The triazine ring is more π-acidic (electron-accepting) than the more commonly used pyridine (B92270) ring due to the presence of three nitrogen atoms. acs.orgsemanticscholar.org This increased π-acidity stabilizes the ligand's LUMO (π* orbital), which can enhance catalyst stability under certain reaction conditions and modulate the reactivity of the metal center. semanticscholar.org The amino groups on the 4,6-diamino-S-triazine-2-thione backbone act as strong σ-donors, increasing the electron density at the metal center. This electronic push-pull character allows for modulation of the metal's redox properties, which is critical for many catalytic cycles.
| Heterocycle | Key Electronic Feature | Influence on Metal Center | Reference |
|---|---|---|---|
| Pyridine | Moderately π-accepting, good σ-donor | Ubiquitous, versatile electronic properties | semanticscholar.org |
| Pyrimidine | More π-acidic than pyridine | Increases π-backbonding, stabilizes lower metal oxidation states | semanticscholar.org |
| Triazine | Significantly more π-acidic than pyridine | Strongly stabilizes LUMO, can offer alternative catalytic pathways acs.org | acs.orgsemanticscholar.org |
Role in Sulfur Transfer Reactions (as observed for related compounds)
The thione (C=S) group is a reactive functional group known to participate in sulfur transfer reactions. While direct studies on this compound are limited, the behavior of related thioketones and other thiones provides a strong basis for its potential role in such transformations. rsc.orgmdpi.com
Sulfur transfer reactions involve the transfer of one or more sulfur atoms from a donor molecule to an acceptor molecule. Thiocarbonyl compounds can act as precursors to transient thiocarbonyl S-sulfides (thiosulfines), which are highly reactive 1,3-dipoles. mdpi.com These intermediates can then react with various dipolarophiles or undergo electrocyclization to form new sulfur-containing heterocycles. mdpi.com For example, 2H-thiopyran-2-thione sulfine, a related compound, has been shown to convert hydrogen sulfide (B99878) (H₂S) into reactive sulfane sulfur species like H₂S₂. nih.govosti.gov This process involves the thione group acting as a sulfur acceptor and then a donor in a catalytic cycle. nih.gov
Given the presence of the C=S bond, it is plausible that this compound could serve as a sulfur transfer agent. It could potentially react with elemental sulfur or other sulfur sources to form a polysulfanido-like intermediate, which could then deliver sulfur atoms to an unsaturated substrate. This capability could be harnessed for the synthesis of sulfur-rich organic molecules.
Q & A
Q. How to design experiments when literature reports conflicting bioactivity data for triazine derivatives?
- Methodology :
Replicate assays under standardized conditions (e.g., cell lines, incubation times).
Use orthogonal assays (e.g., enzymatic vs. cellular) to cross-validate results.
Apply cheminformatics tools (e.g., molecular docking) to correlate structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
